トリメチルアミン-13C3塩酸塩

説明

Trimethylamine-13C3 Hydrochloride is a specially labeled compound used primarily as a tracer in scientific investigations. It is a stable isotope-labeled compound where the carbon atoms are replaced with the isotope carbon-13. This compound is particularly useful in studies involving metabolism and physiological impacts of trimethylamine.

科学的研究の応用

Trimethylamine-13C3 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies involving the synthesis and degradation of organic compounds.

Biology: Employed in metabolic studies to trace the pathways of trimethylamine in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism of drugs that produce trimethylamine as a metabolite.

Industry: Applied in the development of new materials and chemicals where isotopic labeling is required for tracking purposes.

作用機序

Target of Action

Trimethylamine-13C3 Hydrochloride, also known as N,N-Di((113C)methyl)(113C)methanamine;hydrochloride, is primarily targeted by the enzyme monoamine oxidase (MAO) in the body . This enzyme plays a crucial role in the metabolism of this compound .

Mode of Action

Upon administration, Trimethylamine-13C3 Hydrochloride undergoes enzymatic transformation by monoamine oxidase (MAO), leading to the formation of trimethylamine N-oxide (TMAO) . This transformation is a key part of the compound’s interaction with its target.

Biochemical Pathways

The primary biochemical pathway affected by Trimethylamine-13C3 Hydrochloride is the metabolism of trimethylamine (TMA). The compound is converted into trimethylamine N-oxide (TMAO) by the action of the enzyme monoamine oxidase (MAO) . This process is part of the body’s normal metabolic pathways for handling dietary constituents such as choline, L-carnitine, betaine, and lecithin .

Pharmacokinetics

The pharmacokinetics of Trimethylamine-13C3 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed in the body, where it undergoes metabolism by MAO to form TMAO The resulting TMAO is then excreted from the body

Result of Action

The molecular and cellular effects of Trimethylamine-13C3 Hydrochloride’s action primarily involve the production of TMAO. Recent evidence suggests that an elevated plasma TMAO level is associated with an increased risk of adverse cardiovascular events in humans .

生化学分析

Biochemical Properties

Trimethylamine-13C3 Hydrochloride plays a crucial role in biochemical reactions . It is involved in the metabolism of choline, betaine, and carnitines . The compound interacts with various enzymes, proteins, and other biomolecules, contributing to a wide range of biochemical processes .

Cellular Effects

The effects of Trimethylamine-13C3 Hydrochloride on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with adverse cardiovascular outcomes .

Molecular Mechanism

Trimethylamine-13C3 Hydrochloride exerts its effects at the molecular level through various mechanisms. It undergoes enzymatic transformation by monoamine oxidase (MAO), leading to the formation of trimethylamine N-oxide (TMAO) . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Trimethylamine-13C3 Hydrochloride is involved in several metabolic pathways. It is a product of the metabolism of choline, betaine, and carnitines . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

Trimethylamine-13C3 Hydrochloride can be synthesized through the methylation of ammonia using isotopically labeled methyl iodide (13CH3I). The reaction typically occurs under controlled conditions to ensure the incorporation of the carbon-13 isotope. The resulting trimethylamine-13C3 is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of Trimethylamine-13C3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the isotopic purity and consistency of the final product.

化学反応の分析

Types of Reactions

Trimethylamine-13C3 Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form trimethylamine N-oxide.

Reduction: It can be reduced to form dimethylamine.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halides and other nucleophiles are commonly used in substitution reactions.

Major Products

Oxidation: Trimethylamine N-oxide.

Reduction: Dimethylamine.

Substitution: Various substituted amines depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Trimethylamine-13C3,15N Hydrochloride: Another isotopically labeled compound with both carbon-13 and nitrogen-15 isotopes.

Dimethylamine-13C2 Hydrochloride: A similar compound with two carbon-13 isotopes.

Methanamine-13C Hydrochloride: A simpler compound with a single carbon-13 isotope.

Uniqueness

Trimethylamine-13C3 Hydrochloride is unique due to its specific labeling with three carbon-13 isotopes, making it highly useful for detailed metabolic studies. Its high isotopic purity ensures accurate and reliable results in scientific investigations.

生物活性

Trimethylamine-13C3 Hydrochloride (TMA-13C3) is an isotopically labeled derivative of trimethylamine (TMA), a compound that plays a significant role in various biological processes. This article delves into the biological activity of TMA-13C3, focusing on its metabolic pathways, physiological effects, and implications in health and disease.

Trimethylamine-13C3 Hydrochloride is a white crystalline powder, often utilized in research to trace metabolic pathways due to its isotopic labeling. It serves as a valuable tool for studying the absorption, distribution, metabolism, and excretion (ADME) of TMA in biological systems .

Metabolism

TMA is produced in the gut through the microbial degradation of dietary compounds such as choline and carnitine. The process involves gut microbiota converting these nutrients into TMA, which is then absorbed into the bloodstream and metabolized in the liver to form trimethylamine N-oxide (TMAO) by flavin monooxygenases (FMOs) . The conversion of TMA to TMAO has been associated with various cardiovascular diseases, making it a critical area of research.

Physiological Effects

Research indicates that elevated levels of TMAO are linked to increased platelet responsiveness and a higher risk of thrombotic events such as heart attacks and strokes . TMAO's role as a biomarker for cardiovascular disease has garnered attention, prompting studies aimed at targeting its production through gut microbiota modulation.

Case Study 1: Impact on Cardiovascular Health

A study explored the relationship between dietary intake of choline and carnitine and plasma levels of TMAO. Participants consuming high-choline diets exhibited significantly elevated TMAO levels, correlating with increased platelet activation and thrombus formation in animal models. This suggests that dietary modulation could be a strategy for managing cardiovascular risk associated with TMAO .

Case Study 2: Microbial Inhibition Strategies

Another research effort aimed at reducing TMAO levels involved the development of mechanism-based inhibitors targeting the microbial enzymes responsible for TMA production. These inhibitors were shown to effectively lower plasma TMAO levels without affecting commensal gut bacteria viability, indicating potential therapeutic avenues for cardiovascular disease management .

Table 1: Summary of Key Research Findings on TMAO

| Study | Findings | Implications |

|---|---|---|

| Study 1 | High choline intake increases plasma TMAO | Dietary changes may reduce cardiovascular risk |

| Study 2 | Inhibitors can selectively reduce TMA production | Potential therapeutic strategies for heart disease |

| Study 3 | Elevated TMAO levels linked to thrombotic events | TMAO as a biomarker for cardiovascular health |

特性

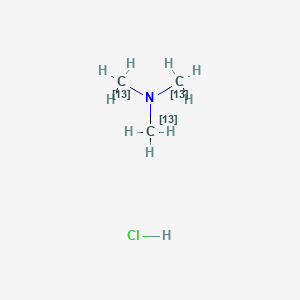

IUPAC Name |

N,N-di((113C)methyl)(113C)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1+1,2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYJELPVAFJOGJ-HCULJTSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N([13CH3])[13CH3].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745685 | |

| Record name | N,N-Bis[(~13~C)methyl](~13~C)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286013-00-1 | |

| Record name | N,N-Bis[(~13~C)methyl](~13~C)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286013-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。